molecular formula C5H8N4O B1396187 5-Methoxy-1,2,4-triazine-6-methanamine CAS No. 1196395-68-2

5-Methoxy-1,2,4-triazine-6-methanamine

Cat. No.: B1396187
CAS No.: 1196395-68-2
M. Wt: 140.14 g/mol
InChI Key: ZARZKWCZZDQPIU-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,4-triazine-6-methanamine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Biochemical Analysis

Biochemical Properties

5-Methoxy-1,2,4-triazine-6-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nitrogen-containing heterocycles, which are crucial in the synthesis of active pharmaceutical ingredients and natural products . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including disruptions in metabolic pathways and cellular toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,4-triazine-6-methanamine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like chloroform or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,4-triazine-6-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-1,2,4-triazine-6-methanamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1,2,4-triazine-6-methanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methanamine groups enable it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Additionally, its potential as an iron chelator and its diverse biological activities set it apart from other similar compounds.

Properties

IUPAC Name

(5-methoxy-1,2,4-triazin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARZKWCZZDQPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask filled with N2 was charged with 6-(azidomethyl)-5-methoxy-1,2,4-triazine (15.0 g, 0.0903 mol) and Pd/C (10%) (3.20 g) followed by MeOH (480 mL). The suspension was purged with N2. The reaction was then stirred under H2 (1 atm) at rt for 5 h. The inorganics were filtered off, the solvent was removed under reduced pressure to give 1-(5-methoxy-[1,2,4]triazin-6-yl)-methylamine which was used for next step without any further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(azidomethyl)-5-methoxy-1,2,4-triazine
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,2,4-triazine-6-methanamine
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5-Methoxy-1,2,4-triazine-6-methanamine
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5-Methoxy-1,2,4-triazine-6-methanamine
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Reactant of Route 5
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Reactant of Route 6
5-Methoxy-1,2,4-triazine-6-methanamine

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